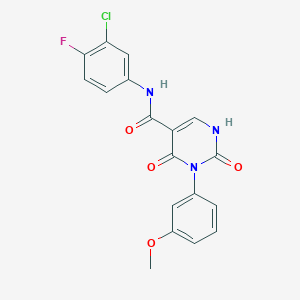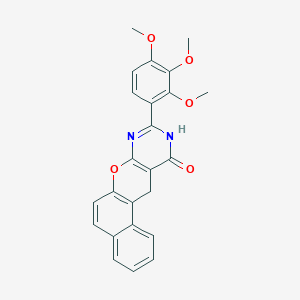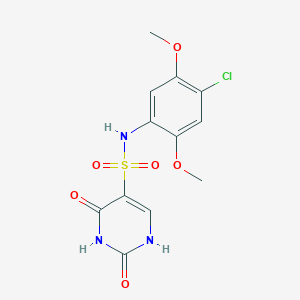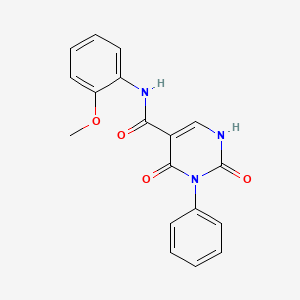![molecular formula C23H23N5O3 B11293544 2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B11293544.png)
2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-phenylethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-phenylethanol is a complex organic compound that features a combination of aromatic rings, a tetrazole moiety, and an amino alcohol structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-phenylethanol typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
Aromatic Substitution: The tetrazole-containing intermediate is then subjected to nucleophilic aromatic substitution with a methoxy-substituted benzyl halide.
Amino Alcohol Formation: The final step involves the reduction of a nitro group to an amino group, followed by the addition of a phenylethanol moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-phenylethanol can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Conditions for substitution reactions vary but often involve strong acids or bases as catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino alcohol group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-phenylethanol has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism of action of 2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-phenylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole moiety can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-2-methylpropan-1-ol: This compound is structurally similar but features a methyl group instead of a phenylethanol moiety.
4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde: This compound contains a triazole ring instead of a tetrazole ring.
Uniqueness
The uniqueness of 2-({3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-phenylethanol lies in its combination of a tetrazole moiety with an amino alcohol structure, which provides a distinct set of chemical and biological properties not found in similar compounds.
特性
分子式 |
C23H23N5O3 |
|---|---|
分子量 |
417.5 g/mol |
IUPAC名 |
2-[[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methylamino]-1-phenylethanol |
InChI |
InChI=1S/C23H23N5O3/c1-30-22-14-17(15-24-16-20(29)18-8-4-2-5-9-18)12-13-21(22)31-23-25-26-27-28(23)19-10-6-3-7-11-19/h2-14,20,24,29H,15-16H2,1H3 |
InChIキー |
IBGJOOCWKHEGMH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)CNCC(C2=CC=CC=C2)O)OC3=NN=NN3C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(2,4-dimethylphenyl)piperazin-1-yl][5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanone](/img/structure/B11293462.png)
![7-(4-methoxybenzyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11293463.png)

![2-{2-[5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-(4-fluorophenyl)acetamide](/img/structure/B11293475.png)
![N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine](/img/structure/B11293478.png)
![5-({4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11293486.png)
![1-(4-Chlorophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11293497.png)
![Ethyl 4-[6-oxo-6,7,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-3(4H)-YL]benzoate](/img/structure/B11293505.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B11293511.png)

![3-(4-bromophenyl)-6-(3-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11293518.png)
![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11293528.png)

